

# TBAJ-876: A new generation diarylquinoline shows significant promise against drug-resistant tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | (Rac)-TBAJ-876 |           |
| Cat. No.:            | B15567515      | Get Quote |

A comprehensive analysis of cross-resistance studies reveals TBAJ-876's superior potency and efficacy over bedaquiline, particularly against resistant strains of Mycobacterium tuberculosis.

TBAJ-876, a next-generation diarylquinoline, is emerging as a highly promising candidate in the fight against tuberculosis (TB), demonstrating significant advantages over the first-in-class drug, bedaquiline (BDQ).[1][2][3] Preclinical and early-phase clinical studies have highlighted its potent in vitro activity, superior efficacy in animal models, and a potentially better safety profile.[3][4] A key advantage of TBAJ-876 lies in its effectiveness against bedaquiline-resistant TB strains, a growing concern in global TB treatment.[1][2][3]

# Superior In Vitro Potency Against Drug-Sensitive and Resistant Strains

In vitro studies have consistently shown that TBAJ-876 possesses greater antimycobacterial activity than bedaquiline, with some studies indicating an approximately 10-fold greater potency.[3] This heightened activity extends to strains with mutations in the Rv0678 gene, the primary cause of bedaquiline resistance.[1][5] While these mutations increase the minimum inhibitory concentration (MIC) for both drugs, the MIC of TBAJ-876 against these resistant mutants remains significantly lower than that of bedaquiline.[1][2]

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of TBAJ-876 and Bedaquiline



| Drug        | M. tuberculosis Strain                      | MIC (μg/mL)                          |
|-------------|---------------------------------------------|--------------------------------------|
| TBAJ-876    | Wild-type H37Rv                             | 0.004                                |
| Bedaquiline | Wild-type H37Rv                             | 0.04                                 |
| TBAJ-876    | Isogenic Rv0678 loss-of-<br>function mutant | 10-fold lower than BDQ               |
| Bedaquiline | Isogenic Rv0678 loss-of-<br>function mutant | 2-8 fold increase from wild-<br>type |

Source: Data compiled from multiple preclinical studies.[1][2]

### **Enhanced Efficacy in In Vivo Models**

The superior potency of TBAJ-876 observed in vitro translates to greater efficacy in animal models of tuberculosis. In murine models, TBAJ-876, when administered alone or in combination with other TB drugs like pretomanid and linezolid, demonstrated greater bactericidal activity at lower doses compared to bedaquiline.[1][2][6][7] Notably, TBAJ-876 was more effective at preventing the selection of bedaquiline-resistant mutants.[6]

A study using a murine model showed that TBAJ-876 at doses of 6.25 mg/kg and 12.5 mg/kg was significantly more effective at reducing the bacterial load in the lungs compared to bedaquiline at a 25 mg/kg dose.[2][6][7] This suggests that TBAJ-876 has the potential to shorten the duration of TB treatment.[1][2]

#### **Mechanism of Action and Resistance**

Both TBAJ-876 and bedaquiline target the F-ATP synthase enzyme in Mycobacterium tuberculosis, which is crucial for energy production.[8][9][10][11] They inhibit the enzyme by binding to the c-ring and the ε-subunit, disrupting its function.[8][9][12] Resistance to bedaquiline primarily arises from mutations in the Rv0678 gene, which encodes a repressor of the MmpS5-MmpL5 efflux pump.[1][2] Inactivating mutations in Rv0678 lead to the overexpression of this pump, which expels the drug from the bacterial cell.

The diagram below illustrates the mechanism of action and the development of resistance to diarylquinolines.







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Comparative Efficacy of the Novel Diarylquinoline TBAJ-876 and Bedaquiline against a Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. tballiance.org [tballiance.org]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Comparative Efficacy of the Novel Diarylquinoline TBAJ-876 and Bedaquiline against a Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline -PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. TBAJ-876 Displays Bedaquiline-Like Mycobactericidal Potency without Retaining the Parental Drug's Uncoupler Activity PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchwithrutgers.com [researchwithrutgers.com]
- 12. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [TBAJ-876: A new generation diarylquinoline shows significant promise against drug-resistant tuberculosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567515#cross-resistance-studies-between-tbaj-876-and-other-tb-drugs]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com